![molecular formula C9H6ClF3O B1358225 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 439807-20-2](/img/structure/B1358225.png)

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one

Overview

Description

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one (CFTME) is an organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. CFTME is used in the synthesis of pharmaceuticals, drugs, and other chemicals, as well as in the production of medical devices. CFTME is a relatively simple compound with a molecular formula of C8H6ClF3O. It is a colorless, volatile liquid with a low boiling point of -15°C and a melting point of -50°C.

Scientific Research Applications

Polymerization Studies

One significant application of compounds related to 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one is in polymerization studies. Research has shown that ionic trifluoromethanesulphonates (triflates), which are structurally related to the compound , play a crucial role in the polymerization of ethylenic monomers. These triflates, when solvated with their conjugate acid, demonstrate significant formation constants, affecting the reaction dynamics in polymerization processes (Souverain et al., 1980).

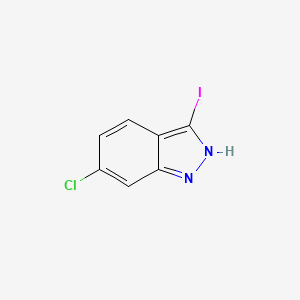

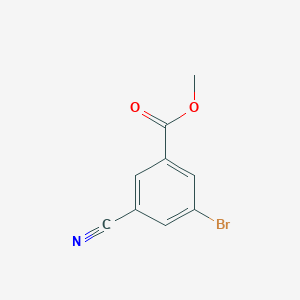

Molecular Structure Analysis

The compound has been used in studies focusing on molecular structure analysis. For instance, research involving 1,3-Phenylene bis{3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate} demonstrates the value of these compounds in crystallography and molecular structure elucidation (Hao Peng & H. He, 2012).

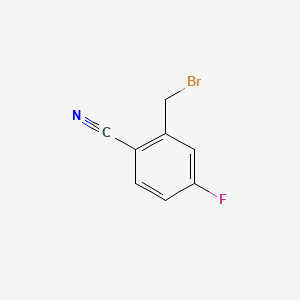

Synthesis and Reactions of Silanes

Further, these compounds are integral in the synthesis and reactions of silanes containing triflate groups. Their role in displacing phenyl, chloro, and methyl groups in mono- and di-silanes, as well as their reactivity with alcohols and amines, highlights their versatility in chemical synthesis (Matyjaszewski & Chen, 1988).

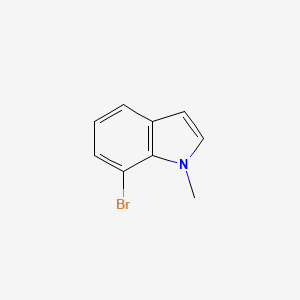

Electrophilic Trifluoromethylthiolation Reactions

The compound has also found applications in electrophilic trifluoromethylthiolation reactions. It acts as an effective reagent in transforming various compounds, including enamines and indoles, into trifluoromethylthio compounds, demonstrating its utility in organic synthesis (Huang et al., 2016).

Antibacterial and Antifungal Activity

There is evidence of the compound's derivatives being evaluated for antibacterial and antifungal activity. This highlights a potential application in the development of new antimicrobial agents (Vora & Vyas, 2019).

Fluorination Reactions

Research on substituted (difluoroiodo)arenes, closely related to this compound, indicates applications in fluorination reactions. These compounds participate in various reactions, formingfluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals (Gregorčič & Zupan, 1977).

Gene Expression Inhibition

The compound and its derivatives have been studied for their ability to inhibit gene expression, specifically targeting NF-kappaB and AP-1 transcription factors. Such research is vital for understanding and potentially treating diseases where these transcription factors play a role (Palanki et al., 2000).

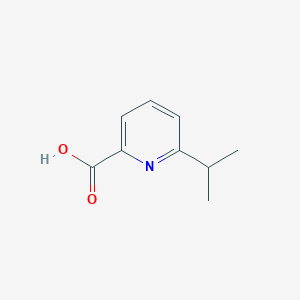

Asymmetric Synthesis

There is research on the use of 3-Chloro-1-phenyl-1-propanol, a related compound, in asymmetric synthesis. This type of synthesis is crucial in the pharmaceutical industry for creating enantiomerically pure compounds, demonstrating the broader relevance of these types of chemicals (Choi et al., 2010).

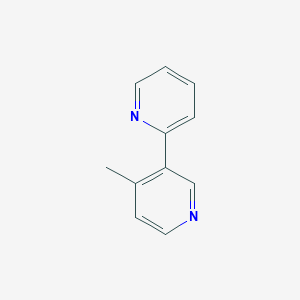

Ligand Chemistry

The compound has been used in the synthesis of tripod ligands, which are important in coordination chemistry and catalysis. These ligands have applications in creating complex metal compounds with unique properties (Muth et al., 1994).

Antioxidant and Antimicrobial Studies

Further, compounds like 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, structurally similar to this compound, have been synthesized and evaluated for their antioxidant and antimicrobial properties. This highlights their potential use in developing new therapeutic agents (Rasool et al., 2021).

properties

IUPAC Name |

2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEDVBNSZUDGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622768 | |

| Record name | 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439807-20-2 | |

| Record name | 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)